Increased Lipophilicity (XLogP3 = 1.9) Compared to Aza-Analog (XLogP3 = 1.5) Enhances Predicted Membrane Permeability
The target carba-spiro compound exhibits a computed XLogP3 value of 1.9 [1], which is 0.4 log units higher than the 1.5 XLogP3 of the (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid aza-analog [2]. This difference reflects the replacement of the polar tertiary amine/carbamate nitrogen in the aza scaffold with a less polar ester linkage in the carba scaffold. In drug discovery, an increase of ΔLogP ≈ 0.4 units can correspond to a measurable improvement in passive membrane permeability and blood–brain barrier penetration potential [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS 1129634-44-1): XLogP3 = 1.5 |
| Quantified Difference | ΔXLogP3 = +0.4 (27% increase in computed lipophilicity) |
| Conditions | XLogP3-AA algorithm, PubChem 3.0 computational prediction |
Why This Matters
Procurement of the carba-spiro scaffold provides a measurable lipophilicity advantage for medicinal chemistry programs where enhanced membrane permeability is desired without introducing a basic nitrogen center.
- [1] PubChem Compound Summary for CID 137943208. Computed XLogP3-AA = 1.9. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 39871141, (6S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid. Computed XLogP3-AA = 1.5. National Center for Biotechnology Information (2025). View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
